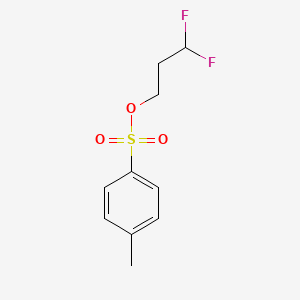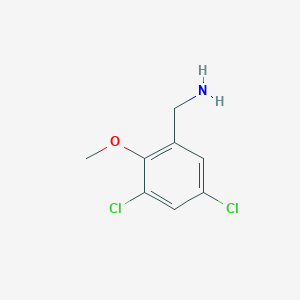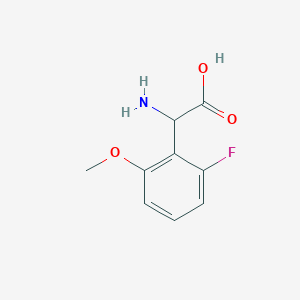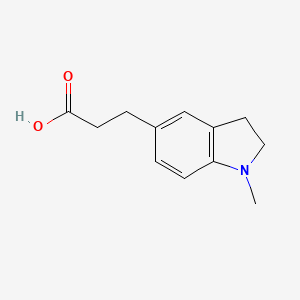
(R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a pyrimidine ring substituted with a boronic acid group and a hydroxypyrrolidine moiety, making it a versatile building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the Hydroxypyrrolidine Moiety: The hydroxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and reduce the environmental impact of the synthesis.
化学反应分析
Types of Reactions
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The hydroxypyrrolidine moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid in chemical reactions often involves the formation of a transient complex with a catalyst or reagent. For example, in Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The hydroxypyrrolidine moiety can participate in hydrogen bonding or other interactions that stabilize reaction intermediates.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling.
Pyrimidinylboronic Acids: Compounds with similar pyrimidine rings but different substituents.
Hydroxypyrrolidine Derivatives: Compounds with similar hydroxypyrrolidine moieties but different core structures.
Uniqueness
{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is unique due to the combination of its boronic acid group, pyrimidine ring, and hydroxypyrrolidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
属性
分子式 |
C8H12BN3O3 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC 名称 |
[2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H12BN3O3/c13-7-1-2-12(5-7)8-10-3-6(4-11-8)9(14)15/h3-4,7,13-15H,1-2,5H2/t7-/m1/s1 |
InChI 键 |
QTDOIMXMJGTEEU-SSDOTTSWSA-N |
手性 SMILES |
B(C1=CN=C(N=C1)N2CC[C@H](C2)O)(O)O |
规范 SMILES |
B(C1=CN=C(N=C1)N2CCC(C2)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


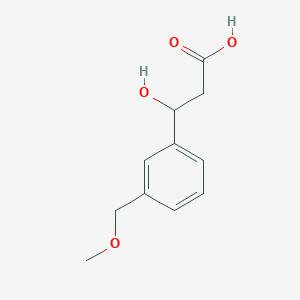
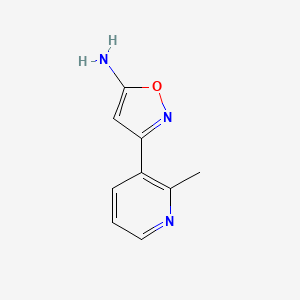
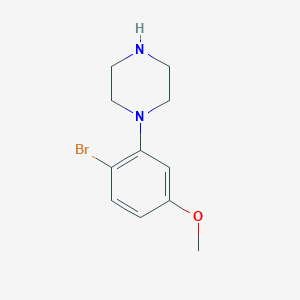

![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
